Journal Name:Instruments and Experimental Techniques
Journal ISSN:0020-4412
IF:0.526
Journal Website:http://www.springer.com/physics/applied+%26+technical+physics/journal/10786
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:145
Publishing Cycle:Bimonthly
OA or Not:Not
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.chemolab.2023.104859
Overfitting refers to spurious correlations that inflate prediction outcomes and result in misleadingly optimistic models. We investigate the case of systematic overfitting occurring when changes in bandwidths, positions and line shapes are introduced to spectra with strongly overlapped bands and are modeled using popular matrix-decomposition techniques because these parameters amplify variance in steep spectral sections in a manner detached from any chemical or physical interpretations. Our analysis of the geometry of profile shapes demonstrates how indirect assessment of lateral spectral changes distorts original spectral information and creates unnecessary complexity that results in misleading interpretations. Alternative strategy is proposed that remedies this situation and aims to generally improve stability of spectral modeling in the future.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-04 , DOI:
10.1016/j.chemolab.2023.104849
Peak detection is a critical aspect of chemical spectrum data processing. However, existing peak detection methods are susceptible to producing false positive signals, which can complicate interpretation and lead to erroneous scientific findings. Manually detecting false peaks is a time-consuming process. Therefore this paper proposes a novel approach using a multi-scale convolution bi-directional LSTM attention depth network for identifying false peaks. This network leverages the feature extraction capabilities of the CNN network and the contextual connection abilities of LSTM. Our experimental results show that the proposed method achieves an accuracy rate of 89.67% in detecting false peaks in real LC-MS data, making it a powerful tool for automatic identification of false peaks.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-17 , DOI:
10.1016/j.chemolab.2023.104899
The potential of attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy to online real-time monitor the γ-polyglutamic acid (γ-PGA) fermentation process by measuring the concentration of two key components, glucose and sodium glutamate, was investigated. Partial least squares regression (PLSR) and convolutional neural network (CNN) were selected as the multivariate calibration model to predict fermentation parameters. To solve the small sample training problem with CNN, the data augmentation strategy was firstly combined with a shallow CNN to generate a new CNN model termed as DA-CNN. To improve the performance of DA-CNN further, squeeze-and-excitation (SE) module of the attention mechanism was integrated into DA-CNN to form a DA-CNN variant termed as DA-SE-CNN, which could capture the different importance of extracted channel-wise feature to improve feature representation ability. Experiments were conducted on the γ-PGA dataset, and the results showed that the nonlinear models (CNN, DA-CNN and DA-SE-CNN) performed better than the linear method (PLSR) in all cases except the case of sodium glutamate prediction with CNN. Additionally, both DA-CNN and DA-SE-CNN perform better than CNN in all cases with limited training data. Especially DA-SE-CNN gave the best result with excellent prediction accuracy, which indicated that ATR-FTIR combined with nonlinear regression tool (DA-SE-CNN) as a rapid method to monitor γ-PGA fermentation process is feasible.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.chemolab.2023.104913
Sensitivity and selectivity are arguably the two most important qualities in a new sensor design. While many spectroscopic sensors developed in laboratory conditions achieve high sensitivity and selectivity, they are not always applicable to real-world conditions. Challenges in real-world applications come from corruptions like noise and interference. This study leverages machine learning methods for accurate and robust quantification under such corruptions. We propose simple yet effective augmentation strategies that promote robustness against unknown interference. The performance of the proposed augmentations is compared under varying levels of interference and noise. We demonstrate our methodology for a gas sensing application using infrared spectroscopy data. We focus on quantifying common volatile organic compounds (VOCs) in a realistic scenario with several unknown interfering species. The findings of this work put us a step closer to creating a robust and widely-applicable sensing platform.Synopsis: Interference is a major obstacle in the development of reliable spectroscopic gas sensors. This study explores data augmentation strategies to tackle unknown interference and noise to propose a sensing strategy for volatile organic compounds.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-04-26 , DOI:
10.1016/j.chemolab.2023.104840
In contrast to classical techniques for exploratory analysis of high-dimensional data sets, such as principal component analysis (PCA), neighbor embedding (NE) techniques tend to better preserve the local structure/topology of high-dimensional data. However, the ability to preserve local structure comes at the expense of interpretability: techniques such as t-Distributed Stochastic Neighbor Embedding (t-SNE) or Uniform Manifold Approximation and Projection (UMAP) do not provide insights into which input or to what extent the variables underlie the topological (cluster) structure seen in the corresponding embedding. We here introduce X-MAP, a workflow that employs different “tricks” from the chemometrics field based on PCA, Q-residuals and Hotelling’s T2 contributions in combination with novel visualization approaches to derive local and global explanations of neighbor embeddings. We show how our approach is capable of identifying discriminatory features between groups of data points that remain unnoticed when exploring NEs using standard univariate or multivariate approaches.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.chemolab.2023.104910
Adsorption kinetics are commonly modeled using pseudo-first order (PFO) and pseudo-second order (PSO) rate laws. Both models are formulated via differential equations whose coefficients are commonly treated as deterministic quantities, which are calculated from experimental data using regression techniques. In this paper, we propose a full randomization of both models by assuming that all the parameters of the PFO and PSO models are random variables with arbitrary densities. Then, we probabilistically solve both models by determining semi-explicit expressions of the first probability density functions of the corresponding solution stochastic processes, as well as the densities of the time until a fixed adsorbed amount of reactant has been reached for each model too. The analysis is conducted under very general assumptions and is based on extensive application of the so-called Random Variable Transformation (RVT) technique. Finally, we apply all the aforementioned theoretical findings to model the adsorption of cadmium ions onto tree fern, using real data. We compare the results obtained by the randomized PFO and PSO models, using a Bayesian and a randomized version of the least mean square method to assign reasonable densities to model parameters. After comparing the results, the PSO model is selected, and, we then show how the RVT technique can be applied to obtain further key information, such as the second probability density function, of the solution and the covariance function.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.chemolab.2023.104895
Real-time monitoring of key performance indicators (KPI) through online soft sensors plays a crucial role in modern industrial processes to improve product quality and ensure production safety. In this paper, an Adaptive Double Gaussian Bayesian Network (ADGBN) is proposed to efficiently perform online soft sensor tasks, which can be updated according to the actual working conditions. The ADGBN is based on the concept of model bias correction and consists of an offline prediction model and a calibration model. The calibration model enables incremental learning-based parameter updates using newly generated online data. To improve the operational efficiency of the online soft sensor model, a novel dynamic variable window (DVW) is proposed to monitor model performance and enable adaptive updates. A case study on the polyester fiber polymerization process verifies the effectiveness of the proposed ADGBN online soft sensor and demonstrates its superiority over existing methods.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.chemolab.2023.104883
Since its beginnings, many parameters have been proposed to evaluate the goodness of Partial Least Squares Regression (PLSR) models and thus help chemometricians to choose the most appropriate one. This article proposes a new performance evaluation parameter for regression models based on spectroscopic data, the J-Score, which combines some of the most commonly used model evaluation parameters (Ratio of Performance to Deviation, Calibration and Validation Root Mean Square Errors and Regression Vector) into a single indicator. The J-Score can help non-experienced analysts select both the adequate number of Latent Variables (LVs) and the best preprocessing technique for their dataset in an automated way. The performance of the J-Score has been compared to other evaluation methods with different datasets, demonstrating that it can be used for different types of samples and spectroscopic data; that it is stable and objective, and offers an easy way to select the optimal number of LVs.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-07 , DOI:
10.1016/j.chemolab.2023.104851
Backgroundsignals of different shapes and intensities pose a major challenge for the quantitative analysis of mixture spectra from Raman-, Mid-IR- or NMR-spectroscopy. Commonly used approaches for the treatment of such background signals are the subtraction of the background before the spectral analysis, derivative methods and the modeling of the background during the spectral analysis. Only the latter enables the unambiguous distinction between background and spectral features without any distortion of the spectral features. Indirect Hard Modeling (IHM) allows for such joint modeling of spectral features and background signals. However, so far, complex background signals containing distinctive peaks remain challenging for IHM. Furthermore, the user chooses and parametrizes the background treatment method for IHM on a case-by-case basis depending on the spectral properties (e.g. shapes and intensities of the backgrounds or signal-to-noise-ratio). We present a new method called User-independent Nonlinear Modeling using Adjusted Spline-interpolated Knots (UNMASK) that is parametrized by minimizing the prediction error of the calibration spectra, allowing to omit any user-decisions. Besides, unlike other background treatment methods, UNMASK is suited for many cases regardless of the spectral properties, and can even be applied for mixtures with complex background signals, e.g. caused by unknown/unspecified components. We validate UNMASK by applying it to three Raman mixture spectra, covering different application scenarios with varying spectral properties. By comparing the results from UNMASK with different commonly used methods, we show that UNMASK is the only method that consistently leads to low prediction errors for all application scenarios.
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-12 , DOI:
10.1016/j.chemolab.2023.104850
Processes and products are multidimensional so researchers and practitioners have to solve problems with multiple objectives frequently. These problems have, in general, responses in conflict so they do not have a unique solution. Different approaches have been proposed in the literature to solve these problems, but many of them, including the popular desirability function approach, are not employed with the focus on the generation of Pareto frontiers. In addition, it is important to stress that some Pareto solutions may not yield the expected outcome(s) when implemented in practice. Thus, to avoid wasting resources and time in implementing a theoretical solution which does not produce the expected outcome(s), in this paper is proposed a novel metric to assess the resilience of Pareto solutions. This way, the decision-maker may identify a solution less sensitive to changes in the variables setting when their values are implemented in production process (equipments) or during its operation. Metric usefulness is illustrated using a case study, and results analysis is complemented with plots that facilitate the decision-making process.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENGINEERING, MULTIDISCIPLINARY 工程:综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.90 | 23 | Science Citation Index Science Citation Index Expanded | Not |
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